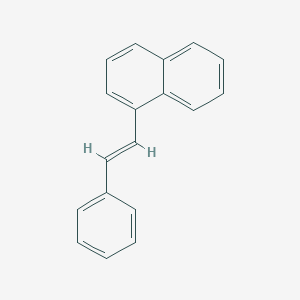![molecular formula C27H18Br2N4 B188511 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine CAS No. 5568-16-1](/img/structure/B188511.png)
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine, also known as BBM-928, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, leading to the suppression of tumor growth. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to modulate the activity of specific receptors in the body, which can lead to its anti-inflammatory and anti-bacterial effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to inhibit the production of certain cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to have antibacterial effects against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its purity can be confirmed through various analytical methods. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo experiments. However, one limitation of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine and its potential interactions with other proteins and enzymes in the body. Finally, research is needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine for its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves the reaction of 4-bromoaniline with 5-(4-bromobenzylideneamino)-1H-benzimidazole-2-thiol in the presence of a catalyst. The resulting product is then reacted with 4-bromo-2-formylphenylboronic acid to yield 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. This synthesis method has been successfully used in several studies, and the purity of the resulting compound has been confirmed through various analytical methods.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
5568-16-1 |
|---|---|
Molekularformel |
C27H18Br2N4 |
Molekulargewicht |
558.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Br2N4/c28-21-5-1-19(2-6-21)16-30-23-9-12-25(13-10-23)33-18-32-26-15-24(11-14-27(26)33)31-17-20-3-7-22(29)8-4-20/h1-18H |
InChI-Schlüssel |
IWQXTIGRSOZHER-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








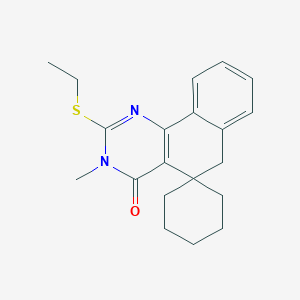



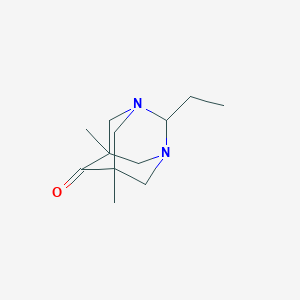
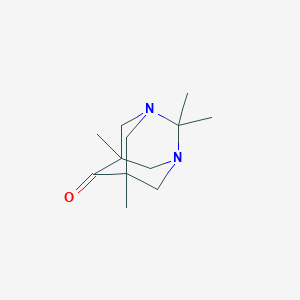
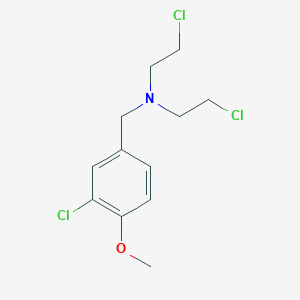
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
